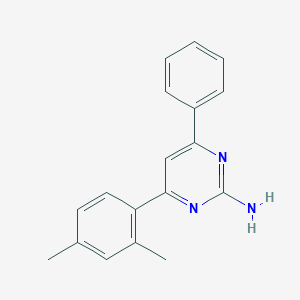
4-(3-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine, also known as 4-(3-CP)-6-(2,4-DMP)P, is an organic compound with a wide range of potential applications in scientific research. It is a pyrimidine derivative, and is composed of two aromatic rings linked by a nitrogen atom. 4-(3-CP)-6-(2,4-DMP)P has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In addition, it has been used as a substrate for enzyme-catalyzed reactions, and as a reagent for the synthesis of various organic compounds.
Scientific Research Applications
4-(3-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine(3-CP)-6-(2,4-(3-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amineDMP)P has been studied extensively in scientific research. It has been used as a substrate for enzyme-catalyzed reactions, and as a reagent for the synthesis of various organic compounds. In addition, it has been used as a model compound for the study of enzyme-catalyzed reactions, and as a ligand for the study of protein-ligand interactions. 4-(3-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine(3-CP)-6-(2,4-(3-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amineDMP)P has also been used as a probe for the study of various biochemical pathways, such as those involved in apoptosis, inflammation, and cancer.
Mechanism of Action
The exact mechanism of action of 4-(3-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine(3-CP)-6-(2,4-(3-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amineDMP)P is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, it is believed to interact with various proteins and receptors, such as the glucocorticoid receptor, and to modulate their activity. This is thought to be responsible for its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
4-(3-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine(3-CP)-6-(2,4-(3-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amineDMP)P has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In addition, it has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). 4-(3-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine(3-CP)-6-(2,4-(3-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amineDMP)P has also been shown to inhibit the growth of various cancer cell lines, including those of breast, prostate, and colon cancer.
Advantages and Limitations for Lab Experiments
4-(3-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine(3-CP)-6-(2,4-(3-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amineDMP)P has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. In addition, it is stable under a wide range of conditions, and is not toxic to mammalian cells. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, and must be dissolved in an organic solvent. In addition, it is not very soluble in organic solvents, and must be heated to high temperatures to dissolve.
Future Directions
The potential applications of 4-(3-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine(3-CP)-6-(2,4-(3-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amineDMP)P are vast, and there are many possible future directions for its use. One possible direction is the development of new and more efficient synthesis methods. In addition, there is potential for the use of 4-(3-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine(3-CP)-6-(2,4-(3-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amineDMP)P as an inhibitor of various enzymes and proteins, and as a probe for the study of various biochemical pathways. Finally, there is potential for the use of 4-(3-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine(3-CP)-6-(2,4-(3-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amineDMP)P as a drug for the treatment of various diseases, such as cancer and inflammation.
Synthesis Methods
4-(3-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine(3-CP)-6-(2,4-(3-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amineDMP)P can be synthesized via a variety of methods. The most common method is the reaction of 3-chloroaniline with 2,4-(3-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-aminedimethylphenol in the presence of a base, such as sodium hydroxide. This reaction is typically carried out in an aqueous solution at a temperature of 70-80°C. The reaction is complete when the mixture is allowed to cool to room temperature. Other methods for the synthesis of 4-(3-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine(3-CP)-6-(2,4-(3-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amineDMP)P include the reaction of 3-chloroaniline with 2,4-(3-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-aminedimethylphenyl bromide or 2,4-(3-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-aminedimethylphenyl iodide in the presence of a base, such as sodium hydroxide or potassium hydroxide.
properties
IUPAC Name |
4-(3-chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3/c1-11-6-7-15(12(2)8-11)17-10-16(21-18(20)22-17)13-4-3-5-14(19)9-13/h3-10H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNOBMGQRZQOQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)Cl)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














